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Sucrose pentapalmitate - 29063-58-9

Sucrose pentapalmitate

Catalog Number: EVT-12779685
CAS Number: 29063-58-9
Molecular Formula: C92H172O16
Molecular Weight: 1534.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose pentapalmitate is a sugar fatty acid ester derived from sucrose and palmitic acid, characterized by the presence of five palmitic acid chains esterified to a sucrose molecule. This compound is classified as a non-ionic surfactant and emulsifier, widely utilized in food, cosmetic, and pharmaceutical applications due to its emulsifying properties and biocompatibility. Sucrose pentapalmitate is part of a broader category of sucrose esters, which are known for their unique ability to stabilize emulsions and enhance texture in various formulations.

Source and Classification

Sucrose pentapalmitate is synthesized from sucrose, a naturally occurring disaccharide found in many plants, particularly sugarcane and sugar beets. The classification of this compound falls under sugar fatty acid esters, which are categorized based on the number of fatty acid chains attached to the sugar backbone. Specifically, sucrose pentapalmitate contains five palmitic acid chains (each with 16 carbon atoms), making it a pentacylated derivative.

Synthesis Analysis

Methods

The synthesis of sucrose pentapalmitate can be achieved through several methods:

  1. Chemical Esterification: This traditional method involves reacting sucrose with palmitic acid or its derivatives (like palmitic acid chlorides) in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. This process typically requires elevated temperatures to facilitate the reaction.
  2. Enzymatic Synthesis: A greener alternative involves using lipases as biocatalysts to promote the esterification reaction under milder conditions. This method offers advantages such as specificity, reduced by-product formation, and lower energy consumption .
  3. Transesterification: This method utilizes triglycerides or fatty acid esters as starting materials, converting them into sugar esters through the action of catalysts or lipases .

Technical Details

The choice of synthesis method significantly affects the yield and purity of sucrose pentapalmitate. Enzymatic methods often yield higher purity products with fewer side reactions compared to chemical methods. Additionally, reaction conditions such as temperature, time, and substrate concentration must be optimized to achieve maximum conversion rates.

Molecular Structure Analysis

Structure

Sucrose pentapalmitate has a complex molecular structure characterized by five palmitic acid chains attached to the hydroxyl groups of sucrose. The molecular formula can be represented as C43H80O8C_{43}H_{80}O_8, reflecting the contribution of both the sucrose and palmitic acid components.

Data

  • Molecular Weight: Approximately 704 g/mol
  • Melting Point: The melting temperature of similar compounds indicates that sucrose pentapalmitate likely has a melting point in the range of 30-40 °C, depending on its specific structural arrangement .
Chemical Reactions Analysis

Reactions

Sucrose pentapalmitate can undergo various chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water and acids or bases, sucrose pentapalmitate can revert to sucrose and palmitic acid.
  2. Transesterification: It can react with other alcohols or fatty acids to form different esters.
  3. Oxidation: Under certain conditions, the fatty acid chains may undergo oxidation reactions.

Technical Details

The stability of sucrose pentapalmitate under different pH levels and temperatures is crucial for its application in formulations. Its resistance to hydrolysis makes it suitable for use in food products where moisture content may vary.

Mechanism of Action

Process

The mechanism by which sucrose pentapalmitate functions as an emulsifier involves reducing the surface tension between oil and water phases in emulsions. The hydrophilic (water-attracting) sucrose moiety interacts with water, while the hydrophobic (water-repelling) palmitic acid chains interact with oils. This dual affinity stabilizes emulsions by preventing coalescence of droplets.

Data

Studies show that sugar fatty acid esters like sucrose pentapalmitate exhibit low critical micelle concentrations, enhancing their efficiency as surfactants in various formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white solid at room temperature.
  • Solubility: Soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

Relevant analyses indicate that sucrose pentapalmitate maintains functional integrity over time when properly stored .

Applications

Sucrose pentapalmitate finds diverse applications across several industries:

  1. Food Industry: Used as an emulsifier in baked goods, dairy products, and salad dressings to improve texture and shelf-life.
  2. Cosmetics: Functions as an emollient and stabilizer in creams and lotions.
  3. Pharmaceuticals: Serves as an excipient in drug formulations to enhance bioavailability and stability.

Properties

CAS Number

29063-58-9

Product Name

Sucrose pentapalmitate

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-[(2R,3R,4S,5S,6R)-3-hexadecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate

Molecular Formula

C92H172O16

Molecular Weight

1534.3 g/mol

InChI

InChI=1S/C92H172O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-81(94)101-77-80-88(104-83(96)73-68-63-58-53-48-43-38-33-28-23-18-13-8-3)90(106-85(98)75-70-65-60-55-50-45-40-35-30-25-20-15-10-5)92(107-80,78-102-82(95)72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)108-91-89(87(100)86(99)79(76-93)103-91)105-84(97)74-69-64-59-54-49-44-39-34-29-24-19-14-9-4/h79-80,86-91,93,99-100H,6-78H2,1-5H3/t79-,80-,86-,87+,88-,89-,90+,91-,92+/m1/s1

InChI Key

IHQGOKKTXWUOEP-DXYJINGISA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

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